molecular formula C6H10Br2 B11721661 (1S)-1,2-Dibromocyclohexane

(1S)-1,2-Dibromocyclohexane

Cat. No.: B11721661
M. Wt: 241.95 g/mol
InChI Key: CZNHKZKWKJNOTE-ZBHICJROSA-N
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Description

(1S)-1,2-Dibromocyclohexane is an organic compound characterized by a cyclohexane ring with two bromine atoms attached to the first and second carbon atoms in a specific stereochemical configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1,2-Dibromocyclohexane typically involves the bromination of cyclohexene. The reaction is carried out by adding bromine to cyclohexene in an inert solvent such as carbon tetrachloride. The reaction proceeds via a bromonium ion intermediate, leading to the formation of the dibromide product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and bromine concentration, ensuring high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (1S)-1,2-Dibromocyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclohexane-1,2-diol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclohexene.

    Reduction Reactions: The compound can be reduced to cyclohexane using reducing agents like zinc in acetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Hydroxide ions in aqueous solution.

    Elimination: Strong bases such as potassium tert-butoxide.

    Reduction: Zinc in acetic acid.

Major Products:

    Cyclohexane-1,2-diol: from substitution.

    Cyclohexene: from elimination.

    Cyclohexane: from reduction.

Scientific Research Applications

(1S)-1,2-Dibromocyclohexane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various cyclohexane derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1,2-Dibromocyclohexane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The compound’s stereochemistry plays a crucial role in determining the outcome of these reactions.

Comparison with Similar Compounds

    (1R)-1,2-Dibromocyclohexane: The enantiomer of (1S)-1,2-Dibromocyclohexane with opposite stereochemistry.

    1,2-Dichlorocyclohexane: Similar structure but with chlorine atoms instead of bromine.

    1,2-Diiodocyclohexane: Similar structure but with iodine atoms instead of bromine.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions.

Properties

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

(2S)-1,2-dibromocyclohexane

InChI

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6?/m0/s1

InChI Key

CZNHKZKWKJNOTE-ZBHICJROSA-N

Isomeric SMILES

C1CCC([C@H](C1)Br)Br

Canonical SMILES

C1CCC(C(C1)Br)Br

Origin of Product

United States

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